molecular formula C15H11F3N2O2 B8781062 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE

Cat. No. B8781062
M. Wt: 308.25 g/mol
InChI Key: HTYOJGBBZYEJPX-UHFFFAOYSA-N
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Patent
US04186199

Procedure details

An initial solution of 22.6 g of 4-chloro-3-nitrobenzotrifluoride and 29.8 g of indoline in 500 ml of xylene is stirred and refluxed under N2 for 18 hours. The indoline HCl salt which separates is filtered off, and the xylene filtrate is washed with water, with 3 N HCl, with 3 N--NaOH, and finally again with water, dried over MgSO4, and concentrated to an oil on a rotovac at 60° C., first at aspirator pressure, then in vacuo. This oil is taken up in 100 ml hexane and allowed to crystallize 18 hours to yield 1-(2-nitro-4-trifluoromethylphenyl)indoline, m.p. 89°-92° C.
[Compound]
Name
initial solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1>C1(C)C(C)=CC=CC=1>[N+:12]([C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[N:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16]1)([O-:14])=[O:13]

Inputs

Step One
Name
initial solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
29.8 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N2 for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The indoline HCl salt which separates is filtered off
WASH
Type
WASH
Details
the xylene filtrate is washed with water, with 3 N HCl, with 3 N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaOH, and finally again with water, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil on a rotovac at 60° C., first at aspirator pressure
CUSTOM
Type
CUSTOM
Details
to crystallize 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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